![molecular formula C20H24N2O4S B2709252 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide CAS No. 2309589-30-6](/img/structure/B2709252.png)
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Cyclohexen-1-yl)ethyl]-N’-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide is a complex organic compound that features a unique combination of cyclohexene, furan, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexenyl ethylamine and the furan-thiophene derivative. These intermediates are then coupled under specific conditions to form the final oxamide compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound efficiently while maintaining high standards of quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclohexen-1-yl)ethyl]-N’-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound might be investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[2-(Cyclohexen-1-yl)ethyl]-N’-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide exerts its effects depends on its specific application. In medicinal chemistry, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes. Detailed studies would be required to elucidate the exact mechanism of action for each specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(Cyclohexen-1-yl)ethyl]-N’-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide include:
- N-[2-(Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- 2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
- N-[2-(1-cyclohexen-1-yl)ethyl]-N’-(2,5-dimethoxyphenyl)ethanediamide
Uniqueness
What sets N-[2-(Cyclohexen-1-yl)ethyl]-N’-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide apart is its combination of cyclohexene, furan, and thiophene rings, which confer unique chemical properties
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-15(17-8-9-18(27-17)16-7-4-12-26-16)13-22-20(25)19(24)21-11-10-14-5-2-1-3-6-14/h4-5,7-9,12,15,23H,1-3,6,10-11,13H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAQLHKXCPYQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
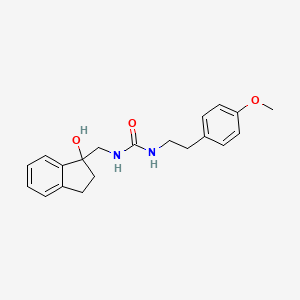

![5-[(2,3-dimethylcyclohexyl)sulfamoyl]-2-fluoro-N-(2-methoxyphenyl)benzamide](/img/structure/B2709171.png)

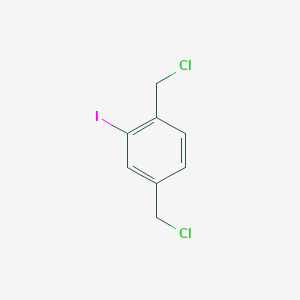
![4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine](/img/structure/B2709176.png)
![1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2709177.png)
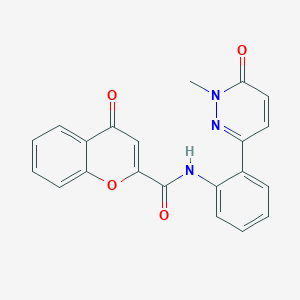
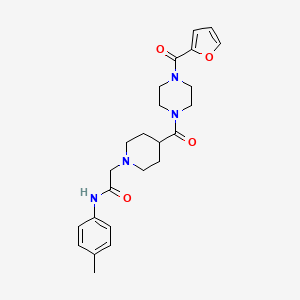
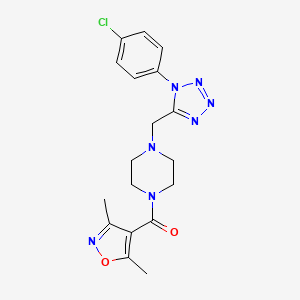



![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid](/img/structure/B2709191.png)
